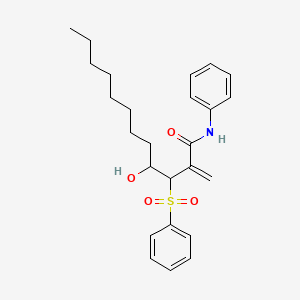
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane is an organophosphorus compound with the molecular formula C20H30P2. This compound is notable for its unique structure, which includes two pentamethylcyclopentadienyl rings bonded to a phosphanylidenephosphane group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane typically involves the reaction of pentamethylcyclopentadiene with a suitable phosphorus reagent under controlled conditions. One common method involves the use of a phosphorus trichloride precursor, which reacts with pentamethylcyclopentadiene in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions produce phosphines. Substitution reactions can result in a variety of products depending on the nucleophiles used.
Applications De Recherche Scientifique
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the synthesis of other organophosphorus compounds and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane involves its interaction with molecular targets through its phosphorus atoms. The compound can act as a ligand, coordinating with metal ions and influencing their reactivity. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The specific pathways involved depend on the nature of the metal ion and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)phosphine: This compound has a similar structure but contains only one pentamethylcyclopentadienyl ring.
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)phosphine oxide: This is an oxidized form of the compound with a phosphine oxide group.
Uniqueness
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane is unique due to its dual pentamethylcyclopentadienyl rings and phosphanylidenephosphane group. This structure provides it with distinct electronic and steric properties, making it a valuable ligand in coordination chemistry and catalysis. Its ability to form stable complexes with various metal ions sets it apart from similar compounds.
Propriétés
Numéro CAS |
104598-67-6 |
|---|---|
Formule moléculaire |
C20H30P2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane |
InChI |
InChI=1S/C20H30P2/c1-11-12(2)16(6)19(9,15(11)5)21-22-20(10)17(7)13(3)14(4)18(20)8/h1-10H3 |
Clé InChI |
KVOWGFHFUSMDQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C1C)C)(C)P=PC2(C(=C(C(=C2C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


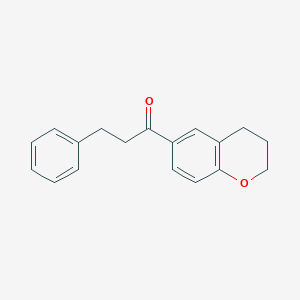
![3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14324093.png)
![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
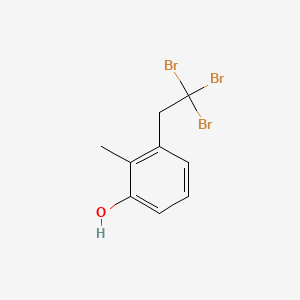
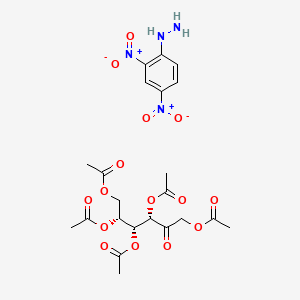
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
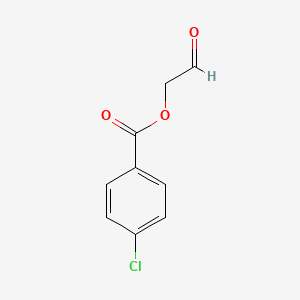
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)

![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)


